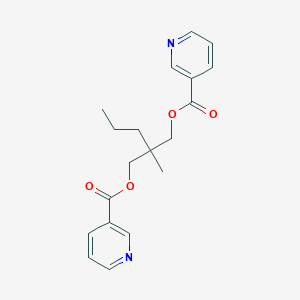

2-Methyl-2-propylpropane-1,3-diyl dinicotinate

Description

Properties

IUPAC Name |

[2-methyl-2-(pyridine-3-carbonyloxymethyl)pentyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-3-8-19(2,13-24-17(22)15-6-4-9-20-11-15)14-25-18(23)16-7-5-10-21-12-16/h4-7,9-12H,3,8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBCWIBXVAJLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159894 | |

| Record name | 2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13671-63-1 | |

| Record name | 3-Pyridinecarboxylic acid, 2-methyl-2-propyl-1,3-propanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13671-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013671631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-propylpropane-1,3-diyl dinicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4654RA6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Aldol Condensation and Hydrogenation

This method involves the reaction of propanal to form 2-methylpentenal via aldol condensation, followed by hydrogenation to yield the diol. As detailed in ChemicalBook, propanal undergoes base-catalyzed aldol addition to produce 2-methylpentenal, which is subsequently hydrogenated at 100°C under 1.3–1.5 MPa pressure using a nickel or palladium catalyst. The final step involves hydroxymethylation with formaldehyde under alkaline conditions, yielding 2-methyl-2-propylpropane-1,3-diol with a reported yield of 93%.

Key Reaction Parameters

Acrolein Hydroformylation Process

An alternative method described in patent US4096192A utilizes acrolein and aliphatic diols (e.g., 1,3-butanediol) to form cyclic acetals, which undergo hydroformylation with rhodium catalysts. The resulting aldehydes are hydrogenated and hydrolyzed to yield a mixture of 1,4-butanediol and 2-methyl-1,3-propanediol. Through iterative recycling of the diol byproducts, the MPD content in the feed increases to >90% after 25 cycles, enabling large-scale production.

Esterification of the Diol with Nicotinic Acid

The diol is esterified with nicotinic acid or its derivatives to form the dinicotinate ester. Two approaches dominate: direct esterification and acyl chloride-mediated synthesis .

Direct Acid-Catalyzed Esterification

In this method, nicotinic acid reacts with the diol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%) facilitates the reaction at 80–120°C, with water removed via azeotropic distillation to drive the equilibrium. Solvents such as toluene or ethyl acetate improve miscibility, while reaction times range from 8–24 hours. Yields of 85–92% are achievable with excess nicotinic acid (2.2–2.5 equivalents).

Acyl Chloride Route

Nicotinoyl chloride, generated by treating nicotinic acid with thionyl chloride or phosphorus pentachloride, reacts with the diol in the presence of a base (e.g., pyridine) to neutralize HCl. This method, adapted from patent US3337569A, proceeds at lower temperatures (0–25°C) and achieves yields of 88–94% with stoichiometric acyl chloride.

Comparative Analysis of Esterification Methods

| Parameter | Direct Esterification | Acyl Chloride Route |

|---|---|---|

| Temperature | 80–120°C | 0–25°C |

| Catalyst | H₂SO₄, p-TsOH | Pyridine |

| Yield | 85–92% | 88–94% |

| Byproducts | Water | HCl |

Industrial-Scale Production and Purification

Industrial protocols emphasize cost efficiency and purity. The diol is typically synthesized via the aldol route due to lower catalyst costs compared to hydroformylation. Esterification is conducted in batch reactors with in-situ solvent recovery systems. Post-reaction, the crude product is purified through:

-

Liquid-liquid extraction to remove unreacted nicotinic acid.

-

Distillation under reduced pressure (14.7 kPa, 160°C) to isolate the ester.

-

Recrystallization from ethanol or methanol for pharmaceutical-grade purity.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylpropane-1,3-diyl dinicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nicotinic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted nicotinic acid esters.

Scientific Research Applications

Organic Synthesis

2-Methyl-2-propylpropane-1,3-diyl dinicotinate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds in chemical research.

Biological Activities

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications .

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing, which may lead to therapeutic applications in treating inflammatory diseases.

Pharmaceutical Development

The compound is being explored for its potential therapeutic effects, particularly concerning metabolic disorders. Its interaction with nicotinic acid receptors suggests possible applications in drug development aimed at conditions such as diabetes and obesity .

Material Development

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other materials. Its unique chemical structure allows for the development of specialized compounds used in various applications ranging from coatings to plastics .

Analytical Chemistry

The compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). The method involves using a mobile phase composed of acetonitrile and water, which is crucial for isolating impurities during preparative separations .

Case Studies and Research Findings

- Biological Activity Study : A study investigated the antimicrobial properties of various nicotinic acid derivatives including this compound. Results indicated significant inhibition against specific bacterial strains, highlighting its potential as an antimicrobial agent .

- Pharmaceutical Research : Ongoing research is focusing on the compound's interaction with nicotinic receptors to understand its role in metabolic regulation. Preliminary findings suggest it may influence glucose metabolism positively .

Mechanism of Action

The mechanism of action of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to interact with nicotinic acid receptors and other related proteins .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

| Property | Meprobamate | Felbamate |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O₄ | C₁₁H₁₄N₂O₄ |

| Substituents | 2-Methyl, 2-propyl | 2-Phenyl |

| Pharmacological Use | Anxiolytic, muscle relaxant | Anticonvulsant (epilepsy treatment) |

| Mechanism | GABA-A receptor modulation | NMDA/AMPA receptor inhibition |

| Key Risks | Dependence, respiratory depression | Aplastic anemia, hepatotoxicity |

| Current Status | Largely obsolete | Restricted use due to safety concerns |

2.3 Physicochemical Properties

The substitution pattern significantly impacts physicochemical behavior:

- Meprobamate : The methyl and propyl groups enhance lipophilicity (logP ~0.9), favoring blood-brain barrier penetration.

- Felbamate : The phenyl group increases aromaticity and rigidity , reducing metabolic stability but improving receptor binding affinity.

Research Findings and Clinical Relevance

Meprobamate :

- Felbamate: Introduced in 1993, it showed superior efficacy in Lennox-Gastaut syndrome but was restricted by 1994 due to safety issues. Ongoing research focuses on structural modifications to mitigate toxicity while retaining anticonvulsant activity.

Biological Activity

2-Methyl-2-propylpropane-1,3-diyl dinicotinate, also known as a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by its dual ester functionality, which may influence its pharmacological properties. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 294.35 g/mol

The compound features two nicotinate groups esterified to a branched alkane backbone, which may enhance its solubility and bioavailability compared to other nicotinic derivatives.

The biological activity of this compound is largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and modulation of inflammation.

Key Mechanisms:

- Nicotinic Receptor Activation: The compound may act as an agonist at nAChRs, leading to increased neurotransmitter release.

- Anti-inflammatory Effects: By modulating receptor activity, it may reduce pro-inflammatory cytokine production.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Neuroprotective Effects

Studies have shown that this compound can provide neuroprotection in models of neurodegenerative diseases. It appears to enhance neuronal survival and function by:

- Reducing oxidative damage.

- Modulating calcium influx into neurons.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This could be beneficial in developing new antimicrobial agents.

Case Studies and Research Findings

- Neuroprotection in Animal Models : In a study involving rodents subjected to induced oxidative stress, administration of the compound resulted in significant improvement in cognitive function and reduced neuronal loss compared to control groups .

- Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of several compounds, including this compound. Results indicated that it effectively scavenged free radicals and reduced lipid peroxidation levels .

- Antimicrobial Testing : Laboratory tests demonstrated that the compound exhibited inhibitory effects on the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development .

Data Summary Table

| Biological Activity | Observations | References |

|---|---|---|

| Antioxidant Activity | Effective in reducing oxidative stress markers | |

| Neuroprotective Effects | Improved cognitive function in animal models | |

| Antimicrobial Activity | Inhibitory effects on Gram-positive bacteria |

Q & A

Q. How does the compound’s stereoelectronic profile influence its application in supramolecular chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.